N-(Pyrrolidin-3-ylmethyl)propan-2-amine

Description

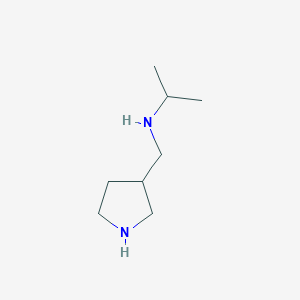

N-(Pyrrolidin-3-ylmethyl)propan-2-amine (CAS 91187-87-0) is a secondary amine featuring a pyrrolidine ring substituted with an isopropylaminomethyl group. Its molecular formula is C₈H₁₈N₂, and it is structurally characterized by a five-membered pyrrolidine ring, which confers conformational rigidity compared to larger heterocycles like piperidine .

Properties

CAS No. |

91187-87-0 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N-(pyrrolidin-3-ylmethyl)propan-2-amine |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-6-8-3-4-9-5-8/h7-10H,3-6H2,1-2H3 |

InChI Key |

VJPYEYRKXXVWNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1CCNC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyridine Derivatives

N-(Pyridin-3-ylmethyl)propan-2-amine

- Molecular Formula : C₉H₁₄N₂

- Key Features : Contains a pyridine ring (aromatic, planar) instead of pyrrolidine. The pyridin-3-ylmethyl group introduces electron-withdrawing properties, altering solubility and receptor interactions.

- Applications : Used in pharmaceutical reference standards (e.g., Chlorphenamine impurity C and related compounds) .

N-(Pyridin-2-ylmethyl)propan-2-amine

Piperidine and Benzyl-Substituted Analogs

N-Benzyl-N-(piperidin-3-ylmethyl)propan-2-amine

- Molecular Formula : C₁₆H₂₆N₂

- Key Features: Incorporates a six-membered piperidine ring and a benzyl group.

N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine

Tryptamine and Indole Derivatives

N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine

- Key Features: Combines an indole moiety with a propan-2-amine chain. The absence of an indole ring in the target compound limits direct comparison but highlights structural versatility in amine-based drugs .

Marketed Analog: N-(4-Methylbenzyl)propan-2-amine

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| N-(Pyrrolidin-3-ylmethyl)propan-2-amine | C₈H₁₈N₂ | 142.25 | Pyrrolidine ring, isopropylaminomethyl |

| N-(Pyridin-3-ylmethyl)propan-2-amine | C₉H₁₄N₂ | 150.22 | Pyridine ring, aromatic nitrogen |

| N-Benzyl-N-(piperidin-3-ylmethyl)propan-2-amine | C₁₆H₂₆N₂ | 246.39 | Piperidine, benzyl group |

- Solubility : Pyrrolidine derivatives are generally more polar than benzyl-substituted analogs but less so than pyridine-containing compounds due to aromatic π-systems .

- Bioavailability : Piperidine and benzyl groups (e.g., C₁₆H₂₆N₂) may enhance lipid solubility, favoring CNS penetration, whereas pyrrolidine’s rigidity could limit metabolic degradation .

Pharmacological Implications

- aureus and C.

- Neuroactive Potential: Tryptamine-like analogs () interact with serotonin transporters, but the absence of an indole ring in the target compound may shift activity toward dopamine or σ-receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.